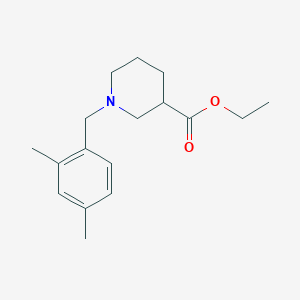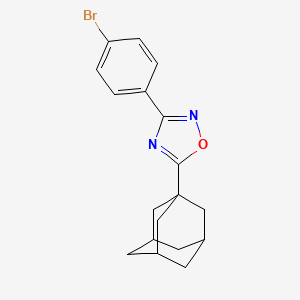![molecular formula C21H32O5 B4960383 diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
diethyl [4-(2-tert-butylphenoxy)butyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(2-tert-butylphenoxy)butyl]malonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is commonly referred to as DBM and has a molecular formula of C19H28O5. DBM is a malonic acid derivative that contains an ester group and a phenoxy group attached to a butyl chain.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBM has also been shown to inhibit the replication of certain viruses by disrupting their ability to bind to host cells. In organic synthesis reactions, DBM acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds.
Biochemical and Physiological Effects
DBM has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in cancer cell growth and viral replication. DBM has also been shown to decrease the production of inflammatory cytokines in vitro. In vivo studies have shown that DBM can inhibit tumor growth in animal models and reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DBM is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, DBM does have some limitations. It is not water-soluble, which can make it difficult to use in aqueous environments. DBM can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving DBM. In medicinal chemistry, DBM could be further studied for its anticancer, antiviral, and anti-inflammatory properties. DBM could also be studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM could be further studied for its use as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles. Additionally, the mechanism of action of DBM could be further elucidated to better understand its potential applications in various fields.
Métodos De Síntesis
DBM can be synthesized through a multistep process that involves the reaction of malonic acid with diethyl sulfate to form diethyl malonate. The resulting diethyl malonate is then reacted with 2-tert-butylphenol in the presence of a base to form diethyl [4-(2-tert-butylphenoxy)butyl]malonate. The synthesis of DBM is a relatively simple process that can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
DBM has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, DBM has been shown to have anticancer, antiviral, and anti-inflammatory properties. DBM has also been studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM has been used as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles.
Propiedades
IUPAC Name |
diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-6-24-19(22)16(20(23)25-7-2)12-10-11-15-26-18-14-9-8-13-17(18)21(3,4)5/h8-9,13-14,16H,6-7,10-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGWYIYTSALQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)


![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)
![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)
![ethyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4960358.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)

![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)